molecular formula C10H16N2O2 B2556174 tert-butyl N-(3-cyanocyclobutyl)carbamate CAS No. 1393180-29-4

tert-butyl N-(3-cyanocyclobutyl)carbamate

Cat. No.: B2556174
CAS No.: 1393180-29-4
M. Wt: 196.25
InChI Key: QCUKEYZJVYABFL-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-cyanocyclobutyl)carbamate: is a chemical compound with the molecular formula C₁₀H₁₆N₂O₂. It is a derivative of carbamate and is characterized by the presence of a tert-butyl group, a cyanocyclobutyl group, and a carbamate functional group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-cyanocyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanocyclobutyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-cyanocyclobutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyanocyclobutyl group to other functional groups.

    Substitution: The compound can participate in substitution reactions where the tert-butyl or cyanocyclobutyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophilic or electrophilic reagents can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-(3-cyanocyclobutyl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also serve as a protecting group for amines in peptide synthesis .

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities that can be explored for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-cyanocyclobutyl)carbamate involves its interaction with molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under specific conditions, such as treatment with strong acids like trifluoroacetic acid or heat . The molecular targets and pathways involved depend on the specific application and the nature of the compound’s derivatives.

Comparison with Similar Compounds

    tert-Butyl carbamate: A related compound used as a protecting group for amines.

    tert-Butyl N-(2-cyanocyclobutyl)carbamate: A similar compound with a different position of the cyanocyclobutyl group.

    tert-Butyl N-(4-cyanocyclobutyl)carbamate: Another similar compound with a different position of the cyanocyclobutyl group.

Uniqueness: tert-Butyl N-(3-cyanocyclobutyl)carbamate is unique due to the specific position of the cyanocyclobutyl group, which can influence its reactivity and the types of reactions it undergoes. This uniqueness can be exploited in the synthesis of specific molecules with desired properties.

Properties

IUPAC Name

tert-butyl N-(3-cyanocyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUKEYZJVYABFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393180-29-4
Record name tert-butyl N-(3-cyanocyclobutyl)carbamate
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